molecular formula C18H18O2 B13439501 1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid

1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid

Cat. No.: B13439501
M. Wt: 266.3 g/mol
InChI Key: XHXPCUZYRKOBHC-UHFFFAOYSA-N
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Description

1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by its unique structure, which includes a hexahydro modification of the pyrene ring system. It has a molecular formula of C18H18O2 and a molecular weight of 266.33 g/mol .

Preparation Methods

The synthesis of 1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid typically involves the hydrogenation of pyrene derivatives under specific conditions. One common method includes the catalytic hydrogenation of pyrene in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to achieve the desired hexahydro modification . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid exerts its effects is primarily through its interaction with molecular targets in biological systems. The pyrene core allows it to intercalate with DNA, making it useful in studies of DNA-binding properties. Additionally, its fluorescent properties enable it to act as a probe in various biochemical assays, providing insights into molecular interactions and pathways .

Comparison with Similar Compounds

1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid can be compared with other pyrene derivatives such as:

The uniqueness of this compound lies in its specific hydrogenation pattern, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

2-(1,2,3,6,7,8-hexahydropyren-1-yl)acetic acid

InChI

InChI=1S/C18H18O2/c19-16(20)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h4-5,8-9,14H,1-3,6-7,10H2,(H,19,20)

InChI Key

XHXPCUZYRKOBHC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C4C3=C(CCC4CC(=O)O)C=C2)C1

Origin of Product

United States

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